d-Laserpitin

Description

Properties

Molecular Formula |

C19H20O6 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

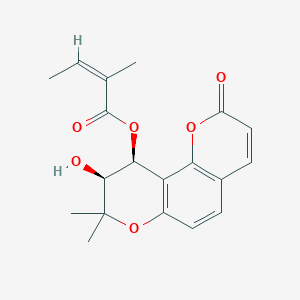

[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m0/s1 |

InChI Key |

QPLSCFLMIOADPA-LNUYWUECSA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Source of d-Laserpitin

This guide provides an in-depth overview of the natural origins of d-Laserpitin, tailored for researchers, scientists, and professionals in drug development. It details the botanical sources, concentration of the compound, methodologies for its extraction and isolation, and insights into its biological activities and potential signaling pathways.

Primary Natural Source

This compound is a sesquiterpene lactone predominantly found in plants belonging to the genus Laserpitium. The primary species identified as a significant source of this compound is Laserpitium latifolium .[1][2][3][4] Another species within the same genus, Laserpitium siler, is also known to contain a variety of sesquiterpene lactones, making it a potential, though less documented, source of this compound.[5][6]

Quantitative Analysis of this compound

Research has been conducted to quantify the concentration of this compound in its natural sources. The underground parts of Laserpitium latifolium have been found to contain a notable amount of this compound. The concentration data from a key study is summarized in the table below.

| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) |

| Laserpitium latifolium | Underground Parts | This compound | 17.69 |

| Laserpitium latifolium | Underground Parts | Acetyldesoxodehydrolaserpitin | 1.02 |

| Laserpitium latifolium | Underground Parts | Laserin | 0.72 |

| Laserpitium latifolium | Underground Parts | Latifolon | 0.64 |

Table 1: Concentration of this compound and other isolated compounds from the underground parts of Laserpitium latifolium.[1]

Experimental Protocols

The extraction and isolation of this compound from Laserpitium latifolium involve a series of steps designed to separate the compound from other plant metabolites. The general methodology is outlined below.

3.1. Plant Material and Extraction

-

Collection and Preparation : The underground parts of Laserpitium latifolium are collected and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : A chloroform (B151607) extract of the powdered underground parts is prepared.[2][3][4] This process is designed to isolate non-polar to moderately polar compounds, including sesquiterpene lactones like this compound.

3.2. Isolation and Purification

Following extraction, the crude chloroform extract undergoes further separation and purification steps to isolate this compound. While specific details of the chromatographic techniques can vary, a general workflow is as follows:

-

Chromatographic Separation : The crude extract is subjected to column chromatography, often using silica (B1680970) gel as the stationary phase.

-

Elution : A gradient of solvents with increasing polarity is used to elute the compounds from the column. Fractions are collected at regular intervals.

-

Fraction Analysis : The collected fractions are analyzed using techniques such as Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification : Fractions rich in this compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Below is a diagram illustrating the general workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

This compound and other daucane esters isolated from Laserpitium species have demonstrated various biological activities, including cytotoxic effects against cancer cell lines.[1][2][3][4] The molecular mechanisms underlying these activities are an area of active research.

Studies on daucane esters from Laserpitium latifolium have indicated their potential to inhibit pro-inflammatory pathways. Specifically, these compounds have been shown to affect the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1) signaling pathways.[7] These pathways are crucial regulators of inflammation and cell proliferation, and their modulation by this compound could explain its observed bioactivities.

The diagram below illustrates a simplified representation of the potential involvement of this compound in modulating the NF-κB signaling pathway.

References

- 1. acgpubs.org [acgpubs.org]

- 2. ACG Publications - Cytotoxic Activity of Laserpitium latifolium L. Extract and Its Daucane and Phenylpropanoid Constituents [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The intricate biosynthetic route of pyranocoumarins in the plant kingdom: a technical guide for researchers.

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of pyranocoumarins in plants, targeting researchers, scientists, and professionals in drug development. The document delves into the core biochemical pathways, key enzymatic players, and regulatory mechanisms that govern the production of these pharmacologically significant secondary metabolites. This guide summarizes quantitative data, details experimental protocols, and provides visual representations of the biosynthetic and related pathways to facilitate a deeper understanding and further research in this field.

Introduction to Pyranocoumarins

Pyranocoumarins are a class of plant secondary metabolites characterized by a coumarin (B35378) nucleus fused to a pyran ring. These compounds are predominantly found in a limited number of plant families, including Apiaceae and Rutaceae[1][2]. They exhibit a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties, making them promising candidates for drug discovery and development[1][2]. The biosynthesis of these complex molecules originates from the general phenylpropanoid pathway, diverging into a specialized branch leading to the formation of the characteristic pyranocoumarin (B1669404) scaffold[1]. Understanding this intricate pathway is crucial for the metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds.

The Biosynthetic Pathway of Pyranocoumarins

The journey to pyranocoumarins begins with the ubiquitous plant metabolite, L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions convert L-phenylalanine into p-coumaroyl-CoA, a central intermediate for various classes of secondary metabolites. The pathway then branches off towards the synthesis of simple coumarins, with umbelliferone (B1683723) being the key precursor for all pyranocoumarins[1].

The formation of the pyran ring is the defining feature of pyranocoumarin biosynthesis and is catalyzed by two main classes of enzymes: prenyltransferases (PTs) and cytochrome P450 monooxygenases (CYPs)[3]. Prenyltransferases are responsible for the addition of a prenyl group to the umbelliferone core, creating either linear or angular precursors. Subsequently, cytochrome P450 enzymes catalyze the cyclization of these prenylated intermediates to form the final pyranocoumarin structure[3].

Visualization of the Pyranocoumarin Biosynthesis Pathway

The following diagram illustrates the core steps in the biosynthesis of pyranocoumarins, from the central precursor umbelliferone to the formation of linear and angular pyranocoumarins.

Quantitative Data on Key Biosynthetic Components

The efficiency and regulation of the pyranocoumarin biosynthesis pathway are governed by the kinetic properties of its enzymes and the cellular concentrations of its intermediates. This section presents a summary of the available quantitative data.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of key enzymes involved in coumarin and pyranocoumarin biosynthesis. It is important to note that much of the detailed kinetic analysis has been performed on human cytochrome P450 enzymes due to their role in drug metabolism, and further research is needed to fully characterize the plant-specific enzymes.

| Enzyme | Substrate | Km (µM) | Vmax/kcat | Plant/Organism | Reference |

| Prenyltransferase (PsPT1) | Umbelliferone | 2.7 ± 0.6 | - | Pastinaca sativa | [4] |

| Dimethylallyl Diphosphate (DMAPP) | 5 ± 1 | - | Pastinaca sativa | [4] | |

| Bergaptol 5-O-geranyltransferase | Bergaptol | 140 | - | Citrus limon | [5] |

| Geranyl Diphosphate (GPP) | 9 | - | Citrus limon | [5] | |

| Human Cytochrome P450 2A6 | Coumarin | - | 7.5 s⁻¹ (reduction rate) | Homo sapiens | [6] |

| Human Cytochrome P450 1B1 | 3-(4-Acetoxyphenyl)-6-chlorocoumarin | - | 53 mL/(min·mol CYP) | Homo sapiens | [7] |

| Human Cytochrome P450 1A1 | 3-(4-Acetoxyphenyl)-6-chlorocoumarin | - | 16 mL/(min·mol CYP) | Homo sapiens | [7] |

| Human Cytochrome P450 1A2 | 3-(4-Acetoxyphenyl)-6-chlorocoumarin | - | 0.6 mL/(min·mol CYP) | Homo sapiens | [7] |

Metabolite Concentrations

The concentration of pyranocoumarins and their precursors can vary significantly between plant species, tissues, and in response to environmental stimuli. The table below provides examples of pyranocoumarin concentrations found in different plant materials.

| Compound | Plant Species | Tissue | Concentration | Reference |

| Praeruptorin A | Peucedanum praeruptorum | Root | ~1.5 mg/g DW (unbolted) | [8] |

| Praeruptorin B | Peucedanum praeruptorum | Root | ~1.0 mg/g DW (unbolted) | [8] |

| Praeruptorin E | Peucedanum praeruptorum | Root | ~0.8 mg/g DW (unbolted) | [8] |

| Xanthyletin | Citrus sinensis | Seedling | Not specified | [9] |

| Seselin | Citrus sinensis | Seedling | Not specified | [9] |

| 8-Methoxypsoralen (8-MOP) | Angelica archangelica | Fruit | 0.016 to 11.468 mg/g DW | [10] |

| 5-Methoxypsoralen (5-MOP) | Angelica archangelica | Fruit | 0.016 to 11.468 mg/g DW | [10] |

| Isopimpinellin | Angelica archangelica | Fruit | 0.016 to 11.468 mg/g DW | [10] |

Gene Expression Levels

The expression of genes encoding biosynthetic enzymes is a critical point of regulation. Elicitors such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) have been shown to modulate the expression of genes in related secondary metabolite pathways.

| Gene | Treatment | Fold Change in Expression | Plant Species | Reference |

| Cheilanthifoline synthase (CFS) | Methyl Jasmonate (48h) | 7.28 | Chelidonium majus | [11] |

| Stylopine synthase (STS) | Methyl Jasmonate (48h) | - | Chelidonium majus | [11] |

| Tetrahydroprotoberberine N-methyltransferase (TNMT) | Methyl Jasmonate (48h) | 7.21 | Chelidonium majus | [11] |

| TkCPT5 | Methyl Jasmonate | Significant increase | Taraxacum kok-saghyz | [12] |

| TkCPT6 | Methyl Jasmonate | Significant increase | Taraxacum kok-saghyz | [12] |

| FNTA | Lipopolysaccharide (LPS) | Upregulated | Human Gingival Fibroblasts | [13] |

| PGGT1B | Lipopolysaccharide (LPS) | Upregulated | Human Gingival Fibroblasts | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the pyranocoumarin biosynthesis pathway.

Prenyltransferase Activity Assay

This protocol describes the in vitro assay for determining the activity of prenyltransferases involved in the C- or O-prenylation of umbelliferone.

Materials:

-

Microsomal fraction or purified recombinant prenyltransferase.

-

Umbelliferone (substrate).

-

Dimethylallyl diphosphate (DMAPP) or Geranyl diphosphate (GPP) (prenyl donor).

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

MgCl₂.

-

Stop solution (e.g., 3 M HCl or ethyl acetate).

-

HPLC system with a C18 column and UV or fluorescence detector.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, MgCl₂, and the enzyme preparation.

-

Add the prenyl donor (DMAPP or GPP) to the reaction mixture.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding umbelliferone.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction by adding the stop solution.

-

Extract the products with an organic solvent like ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

-

Analyze the products by HPLC, comparing the retention times and UV spectra with authentic standards of prenylated umbelliferones (demethylsuberosin and osthenol).

-

Quantify the product formation based on a standard curve.

Cytochrome P450 Enzyme Assay

This protocol outlines a general method for assaying the activity of cytochrome P450 enzymes involved in the cyclization of prenylated coumarins.

Materials:

-

Microsomal fraction or purified recombinant cytochrome P450 and its reductase partner.

-

Prenylated coumarin substrate (e.g., demethylsuberosin or osthenol).

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Stop solution (e.g., acetonitrile (B52724) or perchloric acid).

-

HPLC-MS/MS system for product identification and quantification.

Procedure:

-

Prepare the reaction mixture containing the assay buffer and the enzyme preparation (microsomes or reconstituted P450/reductase system).

-

Add the prenylated coumarin substrate.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction for a defined period (e.g., 15-60 minutes) at the optimal temperature.

-

Terminate the reaction by adding the stop solution.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by HPLC-MS/MS to identify and quantify the pyranocoumarin products.

Quantification of Pyranocoumarins in Plant Tissues by HPLC

This protocol details the extraction and quantification of pyranocoumarins from plant material.

Materials:

-

Fresh or dried plant tissue.

-

Extraction solvent (e.g., methanol, ethanol, or acetone).

-

Homogenizer or sonicator.

-

Centrifuge.

-

Syringe filters (0.45 µm).

-

HPLC system with a C18 column and a UV or DAD detector.

-

Pyranocoumarin standards (e.g., xanthyletin, seselin).

Procedure:

-

Grind the plant tissue to a fine powder.

-

Extract a known weight of the powdered tissue with the extraction solvent using methods like maceration, sonication, or Soxhlet extraction[14].

-

Centrifuge the extract to remove solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Inject a known volume of the filtered extract into the HPLC system.

-

Separate the compounds using a suitable mobile phase gradient (e.g., acetonitrile-water or methanol-water).

-

Detect the pyranocoumarins at their maximum absorbance wavelength (typically around 320-350 nm).

-

Identify the peaks by comparing their retention times and UV spectra with those of the authentic standards.

-

Quantify the pyranocoumarins using a calibration curve prepared with the standards.

Gene Expression Analysis by qRT-PCR

This protocol describes the analysis of the expression levels of pyranocoumarin biosynthesis genes.

Materials:

-

Plant tissue.

-

Liquid nitrogen.

-

RNA extraction kit.

-

DNase I.

-

Reverse transcription kit.

-

qPCR instrument.

-

SYBR Green or TaqMan probe-based qPCR master mix.

-

Gene-specific primers for the target and reference genes.

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable RNA extraction kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

Design and validate gene-specific primers for the target biosynthetic genes and suitable reference genes.

-

Perform qPCR using the cDNA as a template, the gene-specific primers, and a qPCR master mix.

-

The qPCR cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension[15].

-

Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the expression of the reference genes[16].

Regulatory Mechanisms and Signaling

The biosynthesis of pyranocoumarins is tightly regulated at multiple levels, including transcriptional control of biosynthetic genes and feedback inhibition of enzymes. Environmental cues such as pathogen attack and UV radiation can induce the accumulation of these defense-related compounds. Signaling molecules like jasmonates and salicylates are known to play a crucial role in mediating these responses, often leading to the upregulation of genes in the phenylpropanoid and coumarin-specific pathways[11].

Experimental Workflow for Studying Elicitor Effects

The following diagram outlines a typical workflow for investigating the effect of elicitors on pyranocoumarin biosynthesis.

Conclusion

The biosynthesis of pyranocoumarins is a specialized branch of the phenylpropanoid pathway, involving a series of enzymatic reactions catalyzed by prenyltransferases and cytochrome P450 monooxygenases. This technical guide has provided an in-depth overview of this pathway, including quantitative data, detailed experimental protocols, and visual representations to aid researchers in their exploration of these fascinating and pharmacologically important molecules. Further research is warranted to fully elucidate the regulatory networks controlling pyranocoumarin biosynthesis and to explore the full potential of these compounds in drug development. The methodologies and data presented herein serve as a valuable resource for advancing our understanding and utilization of plant-derived pyranocoumarins.

References

- 1. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic analysis of oxidation of coumarins by human cytochrome P450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate Selectivity of Coumarin Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of Abiotic Elicitors on Expression and Accumulation of Three Candidate Benzophenanthridine Alkaloids in Cultured Greater Celandine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Prenyltransferase gene expression reveals an essential role of prenylation for the inflammatory response in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bcc.bas.bg [bcc.bas.bg]

- 15. Selection and Validation of Reference Genes for qRT-PCR Analysis of Gene Expression in Tropaeolum majus (Nasturtium) [mdpi.com]

- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Putative Biosynthetic Pathway of d-Laserpitin

For Researchers, Scientists, and Drug Development Professionals

Abstract

d-Laserpitin, an angular pyranocoumarin (B1669404) found in plants of the Apiaceae family, has garnered interest for its potential biological activities. Understanding its biosynthetic origin is crucial for metabolic engineering and synthetic biology approaches aimed at its sustainable production. This technical guide delineates a putative biosynthetic pathway for this compound, constructed from established principles of phenylpropanoid and pyranocoumarin biosynthesis. The proposed pathway commences with the general phenylpropanoid pathway, leading to the key intermediate umbelliferone (B1683723). Subsequent C8-prenylation, cyclization, and a series of tailoring reactions, including hydroxylation and esterification with angelic acid, are detailed. This guide provides a comprehensive overview of the proposed enzymatic steps, summaries of relevant quantitative data from homologous systems, detailed experimental protocols for key enzyme assays, and a visual representation of the biosynthetic network.

Introduction

This compound is a naturally occurring pyranocoumarin, a class of compounds characterized by a coumarin (B35378) core fused to a pyran ring. Specifically, it is an angular pyranocoumarin, a structural feature determined by the initial position of prenylation on the coumarin scaffold. These compounds are predominantly found in the plant families Apiaceae and Rutaceae and are known to exhibit a range of biological activities. The biosynthesis of pyranocoumarins is a branch of the broader phenylpropanoid pathway, a major route for the production of a vast array of plant secondary metabolites. This guide presents a putative biosynthetic pathway for this compound, integrating knowledge from studies on coumarin and isoprenoid biosynthesis to provide a foundational framework for future research and biotechnological applications.

The Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be divided into four main stages:

-

Formation of the Coumarin Core: Biosynthesis of the central coumarin intermediate, umbelliferone, via the general phenylpropanoid pathway.

-

Formation of the Angular Pyranocoumarin Skeleton: C8-prenylation of umbelliferone followed by oxidative cyclization to form the characteristic angular pyran ring.

-

Biosynthesis of the Angelic Acid Moiety: Formation of angeloyl-CoA, the activated form of angelic acid, which is required for the final esterification step.

-

Tailoring Reactions: Hydroxylation and subsequent esterification of the pyranocoumarin intermediate with angeloyl-CoA to yield this compound.

Stage 1: Biosynthesis of Umbelliferone

The pathway begins with the amino acid L-phenylalanine, which is converted to umbelliferone through a series of enzymatic reactions characteristic of the phenylpropanoid pathway.

-

Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

-

Step 2: C4-Hydroxylation. Cinnamate-4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.

-

Step 3: Coenzyme A Ligation. 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA.

-

Step 4: C2'-Hydroxylation. p-Coumaroyl-CoA 2'-hydroxylase (C2'H) introduces a hydroxyl group at the C2' position of p-coumaroyl-CoA.

-

Step 5: Isomerization and Lactonization. The resulting 2',4'-dihydroxycinnamoyl-CoA undergoes a trans-cis isomerization of the side chain, followed by spontaneous or enzyme-catalyzed lactonization to form the coumarin ring of umbelliferone.

Stage 2: Formation of the Angular Pyranocoumarin Skeleton

The formation of the angular pyran ring of this compound is initiated by the prenylation of umbelliferone at the C8 position.

-

Step 6: C8-Prenylation. An umbelliferone 8-prenyltransferase (U8PT), a membrane-bound enzyme, catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C8 position of umbelliferone, yielding osthenol (B192027).

-

Step 7: Oxidative Cyclization. A cytochrome P450 monooxygenase, acting as an osthenol cyclase, is proposed to catalyze the oxidative cyclization of the prenyl group to form the dihydropyran ring, resulting in (+)-columbianetin.

Stage 3: Biosynthesis of Angeloyl-CoA

The angelic acid ester moiety of this compound is derived from the branched-chain amino acid L-isoleucine, which is converted to its activated form, angeloyl-CoA.

-

Step 8: Conversion of L-Isoleucine. L-Isoleucine is converted through a series of enzymatic steps (transamination, oxidative decarboxylation, dehydrogenation) to tigloyl-CoA.

-

Step 9: Isomerization. An isomerase is proposed to catalyze the conversion of tigloyl-CoA to angeloyl-CoA, the cis isomer.

Stage 4: Tailoring Reactions

The final steps in the biosynthesis of this compound involve hydroxylation and esterification of the pyranocoumarin intermediate.

-

Step 10: Hydroxylation. A specific hydroxylase, likely a cytochrome P450 monooxygenase, hydroxylates the (+)-columbianetin backbone at a specific position to form a diol intermediate.

-

Step 11: Acylation. An angeloyl-CoA:pyranocoumarin acyltransferase catalyzes the transfer of the angeloyl group from angeloyl-CoA to one of the hydroxyl groups on the pyranocoumarin intermediate, yielding this compound.

Quantitative Data Summary

Quantitative data for the specific enzymes in the this compound pathway are not yet available. The following tables summarize kinetic parameters for homologous enzymes from other plant species that catalyze analogous reactions. This data provides a valuable reference for estimating the catalytic efficiencies of the putative enzymes in this compound biosynthesis.

Table 1: Kinetic Parameters of Enzymes in the Phenylpropanoid Pathway

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 275 | 8.6 x 106 | |

| C4H | Helianthus tuberosus | trans-Cinnamic acid | 1.3 | 0.23 | 1.8 x 105 | |

| 4CL | Arabidopsis thaliana | p-Coumaric acid | 13 | 1.3 | 1.0 x 105 |

Table 2: Kinetic Parameters of Prenyltransferases

| Enzyme | Source Organism | Substrate(s) | Km (µM) | Reference |

| PsPT2 (Umbelliferone 8-prenyltransferase) | Pastinaca sativa | Umbelliferone | 10 ± 1 | [1] |

| DMAPP | 7.6 ± 0.8 | [1] | ||

| SfN8DT-1 (Naringenin 8-prenyltransferase) | Sophora flavescens | Naringenin | 23 | |

| DMAPP | 69 |

Table 3: Kinetic Parameters of Cytochrome P450 Monooxygenases in Coumarin Metabolism

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |

| CYP71AZ4 (Psoralen 8-hydroxylase) | Pastinaca sativa | Psoralen | 2.5 ± 0.3 | 1.8 ± 0.1 | |

| Human CYP2A6 | Homo sapiens | Coumarin (for 7-hydroxylation) | 0.5 - 2.5 | - | |

| Rat Liver Microsomes | Rattus norvegicus | Coumarin (for 3,4-epoxidation) | 38.9 | - | [2] |

Table 4: Kinetic Parameters of Acyltransferases

| Enzyme | Source Organism | Acyl Donor | Acyl Acceptor | Km (µM) | Reference |

| DAT (Deacetylvindoline 4-O-acetyltransferase) | Catharanthus roseus | Acetyl-CoA | Deacetylvindoline | 7.1 | |

| HCBT (Anthranilate N-hydroxycinnamoyl/benzoyltransferase) | Dianthus caryophyllus | p-Coumaroyl-CoA | Anthranilate | 20 |

Note: Data for an angeloyl-CoA:pyranocoumarin acyltransferase is not currently available. The enzymes listed catalyze similar transfer reactions.

Experimental Protocols

This section provides detailed methodologies for the key enzyme assays relevant to the putative this compound biosynthetic pathway. These protocols are based on established methods for homologous enzymes and can be adapted for the characterization of the specific enzymes from this compound-producing plants.

Umbelliferone 8-Prenyltransferase (U8PT) Assay

Objective: To determine the activity of U8PT by measuring the formation of osthenol from umbelliferone and DMAPP.

Materials:

-

Microsomal preparation containing the putative U8PT.

-

Umbelliferone stock solution (in DMSO).

-

Dimethylallyl pyrophosphate (DMAPP) stock solution (in assay buffer).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM DTT.

-

Stop Solution: Ethyl acetate (B1210297).

-

HPLC system with a C18 column and UV detector.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

Assay Buffer (to a final volume of 100 µL).

-

Umbelliferone (final concentration 50 µM).

-

DMAPP (final concentration 200 µM).

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the microsomal preparation (containing ~50 µg of total protein).

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in 50 µL of methanol.

-

Analyze 20 µL of the sample by HPLC-UV, monitoring at a wavelength of ~320 nm.

-

Quantify the osthenol product by comparing its peak area to a standard curve of authentic osthenol.

Cytochrome P450 (Osthenol Cyclase) Assay

Objective: To measure the activity of the putative osthenol cyclase by monitoring the conversion of osthenol to (+)-columbianetin.

Materials:

-

Microsomal preparation containing the putative CYP450 and its cognate NADPH-cytochrome P450 reductase.

-

Osthenol stock solution (in DMSO).

-

NADPH stock solution (in assay buffer).

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM EDTA.

-

Stop Solution: Acetonitrile.

-

LC-MS/MS system.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

Assay Buffer (to a final volume of 200 µL).

-

Microsomal preparation (containing ~100 µg of total protein).

-

Osthenol (final concentration 20 µM).

-

-

Pre-incubate the mixture at 37°C for 3 minutes.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for 60 minutes with gentle shaking.

-

Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the protein.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Analyze the formation of (+)-columbianetin using a suitable LC-MS/MS method with multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

Angeloyl-CoA:Pyranocoumarin Acyltransferase Assay

Objective: To determine the activity of the putative acyltransferase by measuring the formation of the angeloyl ester of the pyranocoumarin intermediate.

Materials:

-

Partially purified enzyme preparation containing the putative acyltransferase.

-

Pyranocoumarin diol intermediate (substrate).

-

Angeloyl-CoA (synthesized enzymatically or chemically).

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0).

-

Stop Solution: 10% formic acid in methanol.

-

LC-MS/MS system.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

Assay Buffer (to a final volume of 50 µL).

-

Pyranocoumarin diol substrate (final concentration 100 µM).

-

Angeloyl-CoA (final concentration 200 µM).

-

-

Pre-warm the mixture to 30°C for 3 minutes.

-

Start the reaction by adding the enzyme preparation.

-

Incubate at 30°C for 20-30 minutes.

-

Stop the reaction by adding 50 µL of the stop solution.

-

Centrifuge at 13,000 x g for 5 minutes to precipitate proteins.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Monitor the formation of the this compound product using an LC-MS/MS method optimized for its detection.

Mandatory Visualizations

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for U8PT Assay

Caption: Workflow for the umbelliferone 8-prenyltransferase (U8PT) assay.

Conclusion

The putative biosynthetic pathway of this compound presented in this technical guide provides a robust framework for initiating molecular and biochemical investigations into its formation. By leveraging knowledge from related pathways, key enzymatic steps have been proposed, offering targets for gene discovery and functional characterization. The provided quantitative data from homologous systems and detailed experimental protocols will serve as valuable resources for researchers aiming to elucidate this pathway and engineer its production in heterologous systems. Further research is required to isolate and characterize the specific enzymes from this compound-producing plants to validate and refine this proposed pathway.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of d-Laserpitin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of d-Laserpitin, a sesquiterpenoid natural product. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a complex sesquiterpenoid characterized by a guaianolide-type skeleton. Its molecular formula is C₂₅H₃₈O₇, and it has a molecular weight of 450.57 g/mol .[1] The systematic IUPAC name for this compound is [(3R,3aS,4S,6R,8S,8aS)-3,6-dihydroxy-6,8a-dimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-oxo-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] (Z)-2-methylbut-2-enoate.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₈O₇ | PubChem[1] |

| Molecular Weight | 450.57 g/mol | PubChem[1] |

| IUPAC Name | [(3R,3aS,4S,6R,8S,8aS)-3,6-dihydroxy-6,8a-dimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-oxo-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] (Z)-2-methylbut-2-enoate | PubChem[1] |

| CAS Number | 7067-12-1 | PubChem[1] |

Stereochemistry

The stereochemistry of this compound is explicitly defined by its IUPAC name, indicating the presence of multiple chiral centers. The absolute configurations of these stereocenters are designated as 3R, 3aS, 4S, 6R, 8S, and 8aS. This specific three-dimensional arrangement of atoms is crucial for its biological activity and is a key consideration in any synthetic or medicinal chemistry efforts.

The "d" in this compound historically refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right. However, the definitive stereochemical description is provided by the Cahn-Ingold-Prelog (R/S) notation for each stereocenter.

Spectroscopic Data for Structural Elucidation

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals and to establish the connectivity within the molecule.

Table 2: Representative ¹H NMR Data for a Sesquiterpenoid of the Guaianolide Class (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 2.50 | m | |

| H-2α | 1.80 | m | |

| H-2β | 2.10 | m | |

| H-3 | 4.10 | d | 8.0 |

| H-4 | 5.50 | t | 9.0 |

| ... | ... | ... | ... |

| H-14 (CH₃) | 1.25 | s | |

| H-15 (CH₃) | 1.10 | d | 7.0 |

Note: This table is a template and does not represent the actual experimental data for this compound.

Table 3: Representative ¹³C NMR Data for a Sesquiterpenoid of the Guaianolide Class (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| C-1 | 45.0 |

| C-2 | 28.5 |

| C-3 | 75.0 |

| C-4 | 140.0 |

| C-5 | 50.0 |

| ... | ... |

| C-14 (CH₃) | 20.0 |

| C-15 (CH₃) | 18.0 |

| C=O (lactone) | 175.0 |

Note: This table is a template and does not represent the actual experimental data for this compound.

Mass Spectrometry

High-Resolution Mass Spectrometry (HR-MS) is used to determine the elemental composition of a molecule by providing a highly accurate mass measurement.

Table 4: Representative High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Measured m/z |

| ESI+ | [M+H]⁺ | 451.2690 | 451.2695 |

| ESI+ | [M+Na]⁺ | 473.2510 | 473.2513 |

Note: This table is a template and does not represent the actual experimental data for this compound.

Experimental Protocols for Structural Elucidation

The determination of the chemical structure and stereochemistry of a natural product like this compound follows a well-established workflow.

Isolation and Purification

This compound would first be isolated from its natural source (e.g., plants of the Laserpitium genus) through solvent extraction followed by various chromatographic techniques such as column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) until a pure compound is obtained.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400-800 MHz).

-

2D NMR: A suite of 2D NMR experiments is performed to establish structural connectivity:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analysis: The solution is introduced into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) typically using electrospray ionization (ESI). The instrument is calibrated to ensure high mass accuracy. The resulting data provides the exact mass of the molecule, from which the elemental composition can be determined.

X-ray Crystallography

For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.

-

Crystallization: The pure compound is crystallized from a suitable solvent or solvent system. This is often the most challenging step.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, ultimately providing a 3D model of the molecule with precise bond lengths, bond angles, and the absolute configuration of all stereocenters.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways that this compound may modulate. The biological activity and mechanism of action for this particular compound appear to be an area requiring further research.

The logical workflow for the structural elucidation of a natural product like this compound is a systematic process.

Conclusion

This compound possesses a complex and well-defined chemical structure and stereochemistry. This guide has outlined the key structural features, the methodologies required for their determination, and has provided a framework for understanding the type of data necessary for its complete characterization. Further research into the biological activities and molecular targets of this compound is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Spectroscopic Data of d-Laserpitin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for d-Laserpitin, a natural compound of interest. The information presented herein is intended to support research and development efforts by providing detailed quantitative data, experimental protocols, and a logical framework for understanding its structural elucidation.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) has been instrumental in determining the molecular formula of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound [1]

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 451.2759 | 451.2690 | C₂₅H₃₈O₇ |

Experimental Protocol for Mass Spectrometry

The mass spectrometric data was acquired using a high-resolution mass spectrometer. The general procedure for such an analysis is outlined below.

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

Data Acquisition:

-

Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

-

Mass Range: The instrument is set to scan a mass range appropriate for the expected molecular weight of this compound.

-

Resolution: A high resolution (typically >10,000) is employed to enable accurate mass measurement and subsequent molecular formula determination.

-

Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

The following diagram illustrates a generalized workflow for the structural elucidation of a natural product like this compound.

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Table 2: ¹H NMR Spectroscopic Data for this compound (Placeholder)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Placeholder)

| Position | Chemical Shift (δ, ppm) |

Experimental Protocol for NMR Spectroscopy

The NMR spectra are typically recorded on a high-field NMR spectrometer. The general experimental conditions are as follows:

Sample Preparation: The purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration suitable for NMR analysis (typically 1-10 mg in 0.5-0.7 mL of solvent).

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a suitable probe is used.

Data Acquisition:

-

¹H NMR: Standard pulse programs are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Proton-decoupled spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse sequences are employed for these experiments to establish correlations between protons and carbons, which are crucial for assigning the complex structure of this compound.

Logical Relationship in Spectroscopic Analysis

The process of determining the structure of a complex molecule like this compound from its spectroscopic data follows a logical progression. The diagram below illustrates the relationship between the different spectroscopic techniques and the information they provide.

Caption: Logical flow of information from spectroscopic data to structure elucidation.

Note: The detailed NMR data tables are placeholders and would be populated with the specific chemical shifts and coupling constants from the primary literature reporting the full structural elucidation of this compound. The provided protocols are generalized and may vary based on the specific instrumentation and experimental setup used.

References

Anxiolytic Mechanism of d-Laserpitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: d-Laserpitin, a pyranocoumarin (B1669404) isolated from plants of the Apiaceae family, has emerged as a compound of interest for its potential anxiolytic properties. Preclinical evidence, primarily from zebrafish models, demonstrates its ability to mitigate anxiety-like behaviors. This technical guide provides a comprehensive overview of the current understanding of this compound's anxiolytic action. It details the behavioral effects observed in vivo, presents the experimental protocols used for its evaluation, and proposes a putative molecular mechanism based on the pharmacology of structurally related compounds. While the precise molecular targets remain to be definitively elucidated, this document synthesizes the available data to support a hypothesized mechanism involving the positive allosteric modulation of the GABA-A receptor, providing a foundational framework for future research and drug development efforts.

Introduction

Anxiety disorders represent a significant global health concern, necessitating the discovery of novel anxiolytic agents with improved efficacy and safety profiles compared to existing therapies like benzodiazepines. Natural products are a promising source of new therapeutic leads. This compound is a pyranocoumarin that has been isolated from species such as Seseli devenyense.[1][2] Recent studies have highlighted its significant anxiolytic-like activity in animal models, suggesting its potential as a novel therapeutic agent.[1] This guide synthesizes the current knowledge regarding its mechanism of action, focusing on behavioral data and a hypothesized molecular pathway.

Preclinical Anxiolytic Activity

The anxiolytic effects of this compound have been characterized using the zebrafish (Danio rerio) larvae model, a powerful tool for high-throughput screening of neuroactive compounds. The primary behavioral paradigm used is the light-dark challenge test, which assesses anxiety-like behavior based on the innate aversion of zebrafish larvae to brightly lit environments, a phenomenon known as scototaxis or thigmotaxis (preference for the edges of the well).

In this model, anxiolytic compounds typically increase the exploratory behavior of the larvae in the brightly lit or central areas of a testing arena. Administration of this compound resulted in a significant increase in the distance traveled and the time spent by the larvae in the center of the arena during the dark phase, which is indicative of a reduction in anxiety-like behavior.[1]

Quantitative Behavioral Data

The following table summarizes the key quantitative findings from the zebrafish light-dark challenge test following exposure to this compound.

| Compound | Concentration (µM) | Endpoint | Result vs. Control (Dark Phase) | Statistical Significance |

| This compound | 12.5 | % Distance Moved in Center | Significant Increase | p < 0.05 |

| 25 | % Distance Moved in Center | Significant Increase | p < 0.01 | |

| 50 | % Distance Moved in Center | Significant Increase | p < 0.001 | |

| 12.5 | % Time Spent in Center | Significant Increase | p < 0.05 | |

| 25 | % Time Spent in Center | Significant Increase | p < 0.01 | |

| 50 | % Time Spent in Center | Significant Increase | p < 0.001 | |

| Diazepam | 10 | % Distance Moved in Center | Significant Increase | p < 0.001 |

| 10 | % Time Spent in Center | Significant Increase | p < 0.001 | |

| Data extrapolated from graphical representations in Widelski et al., 2021. The results demonstrate a dose-dependent anxiolytic effect.[1] |

Experimental Protocols

Zebrafish Light-Dark Challenge Test

This non-invasive in vivo assay is used to evaluate the anxiolytic potential of novel compounds.

Objective: To assess anxiety-like behavior in zebrafish larvae by quantifying thigmotaxis and locomotor activity in response to alternating light and dark conditions.

Materials:

-

Zebrafish (Danio rerio) larvae at 5-7 days post-fertilization (dpf).

-

96-well microplates.

-

Automated video tracking system.

-

Test compounds (this compound) and positive control (Diazepam).

-

Vehicle control solution.

Methodology:

-

Acclimation: Healthy, free-swimming larvae are individually placed into the wells of a 96-well plate containing embryo medium. They are allowed to acclimate for a period (e.g., 30-60 minutes) under normal light conditions.

-

Compound Administration: Following acclimation, the medium is replaced with fresh medium containing the vehicle, positive control, or varying concentrations of this compound. Larvae are incubated for a specified period.

-

Behavioral Recording: The 96-well plate is placed into an automated video tracking system. The recording protocol consists of alternating phases of light and darkness. A typical protocol might be: 10 minutes of light, followed by 10 minutes of dark, and a final 10 minutes of light.

-

Data Acquisition: The tracking software records the movement of each larva, capturing parameters such as total distance moved, velocity, and time spent in different zones of the well (center vs. periphery).

-

Data Analysis: The primary endpoints for anxiolytic activity are the distance moved and time spent in the central, more anxiogenic, area of the well during the dark-to-light transitions. An increase in these parameters relative to the vehicle control indicates an anxiolytic-like effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significance.[1][2]

References

Unveiling the Potential: A Technical Guide to the Antinociceptive Effects of d-Laserpitin and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the current scientific understanding of the antinociceptive potential of d-Laserpitin. Direct evidence for the pain-relieving effects of this compound is not yet available in published scientific literature. However, this guide synthesizes relevant data on the anti-inflammatory properties of closely related compounds isolated from the Laserpitium genus, which provides a scientific basis for its potential in pain modulation. This paper will detail the known anti-inflammatory mechanisms, outline standard experimental protocols for evaluating antinociceptive effects, and present the data in a structured format to guide future research.

Introduction: The Gap in Knowledge on this compound

This compound is a pyranocoumarin (B1669404) compound that has been identified and isolated from plants such as Seseli devenyense. While some research has pointed to its anxiolytic (anti-anxiety) activities, a significant gap exists in the scientific literature regarding its direct effects on nociception (the sensory nervous system's response to harmful or potentially harmful stimuli)[1]. The Laserpitium genus, a source of similar compounds, is known for a variety of bioactive molecules, including daucane esters and sesquiterpene lactones, which have demonstrated notable anti-inflammatory effects[2][3][4]. Given the intricate link between inflammation and pain, these findings provide a compelling, albeit indirect, rationale for investigating this compound as a potential antinociceptive agent.

Anti-inflammatory Activity of Laserpitium-Derived Compounds: A Proxy for Antinociceptive Potential

The most relevant evidence for the potential pain-relieving effects of compounds related to this compound comes from studies on daucane esters from Laserpitium latifolium. These compounds have been shown to possess significant anti-inflammatory properties[2][3].

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Research has elucidated that daucane esters exert their anti-inflammatory effects by suppressing two critical pro-inflammatory signaling pathways: Nuclear Factor kappa B (NF-κB) and Activator Protein-1 (AP-1) . These transcription factors are central to the cellular inflammatory response, and their activation leads to the production of numerous inflammatory mediators that can sensitize neurons and cause pain.

The inhibitory action of daucane esters on NF-κB and AP-1 results in the downregulation of key pro-inflammatory cytokines and chemokines, including:

-

CCL-2 (C-C Motif Chemokine Ligand 2): A potent chemokine involved in attracting immune cells to the site of inflammation.

-

IL-6 (Interleukin-6): A cytokine that plays a crucial role in both acute and chronic inflammation.

-

IL-1β (Interleukin-1beta): A key mediator of the inflammatory response that is known to produce hyperalgesia (an increased sensitivity to pain).

This mechanism suggests that by mitigating the inflammatory cascade, these compounds can likely reduce inflammatory pain.

Caption: Inhibition of pro-inflammatory pathways by daucane esters.

Standard Experimental Protocols for Antinociceptive Assessment

To formally evaluate the antinociceptive properties of this compound, a series of well-established preclinical pain models would be necessary. The following protocols are standard in the field of pain research.

Acetic Acid-Induced Writhing Test (Visceral Inflammatory Pain)

-

Objective: To assess the efficacy of a compound against visceral inflammatory pain.

-

Methodology:

-

Rodents (typically mice) are administered the test compound (this compound) or a vehicle control at various doses.

-

Following a predetermined absorption period, a dilute solution of acetic acid is injected into the peritoneal cavity.

-

The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted over a 20-30 minute period.

-

Efficacy is measured as the percentage reduction in the number of writhes in the treated group compared to the control group.

-

Formalin Test (Neurogenic and Inflammatory Pain)

-

Objective: To differentiate between a compound's effect on acute (neurogenic) and persistent (inflammatory) pain.

-

Methodology:

-

Animals are pre-treated with the test compound or vehicle.

-

A small amount of dilute formalin is injected into the plantar surface of a hind paw.

-

The time the animal spends licking or biting the injected paw is recorded in two distinct phases:

-

Phase 1 (0-5 minutes): Represents direct activation of nociceptors.

-

Phase 2 (15-30 minutes): Reflects the development of an inflammatory response.

-

-

Inhibition of Phase 1 suggests a central analgesic mechanism, while inhibition of Phase 2 indicates peripheral anti-inflammatory effects.

-

Hot Plate Test (Central Thermal Pain)

-

Objective: To evaluate the central analgesic effects of a compound against a thermal stimulus.

-

Methodology:

-

The animal is placed on a metal surface maintained at a constant noxious temperature (e.g., 55°C).

-

The latency (time) to a behavioral response (e.g., paw licking, jumping) is measured.

-

A cut-off time is employed to prevent tissue damage.

-

An increase in the response latency after drug administration indicates a central antinociceptive effect.

-

Caption: Proposed experimental workflow for this compound.

Quantitative Data Summary

As there is no direct experimental data on the antinociceptive effects of this compound, the following tables are presented as templates to illustrate how findings would be structured.

Table 1: Effect of this compound on Acetic Acid-Induced Writhing

| Treatment Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |

|---|---|---|---|

| Vehicle Control | - | Data Not Available | - |

| This compound | 10 | Data Not Available | Data Not Available |

| This compound | 30 | Data Not Available | Data Not Available |

| This compound | 100 | Data Not Available | Data Not Available |

| Positive Control | - | Data Not Available | Data Not Available |

Table 2: Effect of this compound in the Formalin Test

| Treatment Group | Dose (mg/kg) | Licking Time (s) - Phase 1 (± SEM) | Licking Time (s) - Phase 2 (± SEM) |

|---|---|---|---|

| Vehicle Control | - | Data Not Available | Data Not Available |

| This compound | 100 | Data Not Available | Data Not Available |

| Positive Control | - | Data Not Available | Data Not Available |

Table 3: Effect of this compound in the Hot Plate Test

| Treatment Group | Dose (mg/kg) | Latency to Response (s) (± SEM) |

|---|---|---|

| Vehicle Control | - | Data Not Available |

| This compound | 100 | Data Not Available |

| Positive Control | - | Data Not Available |

Conclusion and Future Directions

The investigation into the antinociceptive effects of this compound is in its infancy. While direct evidence is currently absent, the documented anti-inflammatory properties of structurally related daucane esters provide a strong rationale for its investigation as a novel analgesic agent[2][3]. The inhibition of the NF-κB and AP-1 pathways represents a promising mechanism of action that could be relevant for the treatment of inflammatory pain conditions.

Future research should prioritize the evaluation of this compound in the standardized in vivo pain models detailed in this guide. Such studies are essential to confirm and quantify its antinociceptive activity, determine its potency and efficacy, and elucidate its precise mechanism(s) of action. These efforts will be critical in determining the therapeutic potential of this compound in the field of pain management.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Daucane esters from laserwort (Laserpitium latifolium L.) inhibit cytokine and chemokine production in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extracts of three Laserpitium L. species and their principal components laserpitine and sesquiterpene lactones inhibit microbial growth and biofilm formation by oral Candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of d-Laserpitin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Laserpitin, a naturally occurring pyranocoumarin, has demonstrated notable anxiolytic activity in preclinical studies. Isolated from the fruits of Seseli devenyense Simonk., this compound presents a promising scaffold for the development of novel therapeutics targeting anxiety disorders.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including quantitative data on its anxiolytic effects, detailed experimental protocols for its evaluation, and a discussion of potential signaling pathways involved in its mechanism of action.

Quantitative Pharmacological Data

The anxiolytic activity of this compound has been quantified using a zebrafish larvae model, a powerful tool for high-throughput screening of neuroactive compounds. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Locomotor Activity in Zebrafish Larvae (Light-Dark Challenge)

| Treatment Group | Concentration (µM) | Average Distance Moved (mm) - Light Phase (Mean ± SEM) | Average Distance Moved (mm) - Dark Phase (Mean ± SEM) | Statistical Significance (Light vs. Dark) |

| Control (DMSO) | - | Data not available | Data not available | p < 0.001 |

| This compound | 12.5 | Data not available | Data not available | Not significant |

| This compound | 25 | Data not available | Data not available | p < 0.01 |

| This compound | 50 | Data not available | Data not available | p < 0.001 |

| Diazepam (Positive Control) | 10 | Data not available | Data not available | Data not available |

*SEM: Standard Error of the Mean. Data extracted from Widelski et al., 2021. The study reported a significant increase in locomotor activity during the dark phase for the control and higher concentrations of this compound, indicative of an anxiolytic-like effect.[2]

Table 2: Effect of this compound on Thigmotaxis (Anxiety-like Behavior) in Zebrafish Larvae (Light-Dark Challenge)

| Treatment Group | Concentration (µM) | % Distance Moved in Central Area - Dark Phase (Mean ± SEM) | % Time Spent in Central Area - Dark Phase (Mean ± SEM) |

| Control (DMSO) | - | Data not available | Data not available |

| This compound | 12.5 | Data not available | Data not available |

| This compound | 25 | Data not available | Data not available |

| This compound | 50 | Data not available | Data not available |

| Diazepam (Positive Control) | 10 | Data not available | Data not available |

*SEM: Standard Error of the Mean. Data extracted from Widelski et al., 2021. The study reported a significant increase in both the percentage of distance moved and time spent in the central area of the testing arena during the dark phase for this compound treated groups, indicating a reduction in anxiety-like behavior (thigmotaxis).[2]

Experimental Protocols

Zebrafish Larvae Light-Dark Challenge for Anxiolytic Activity Assessment

This protocol is based on the methodology described in studies assessing the anxiolytic effects of compounds in zebrafish larvae.[3][4][5]

1. Animal Husbandry and Maintenance:

-

Wild-type zebrafish (Danio rerio) are maintained in a controlled environment with a 14/10-hour light/dark cycle at 28.5°C.

-

Fertilized eggs are collected and raised in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4) in an incubator under the same conditions.

-

Larvae at 5 days post-fertilization (dpf) are used for the behavioral experiments.

2. Drug Preparation and Administration:

-

This compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Working solutions of this compound (12.5, 25, and 50 µM) are prepared by diluting the stock solution in E3 medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced effects.

-

A positive control, such as diazepam (10 µM), and a vehicle control (0.1% DMSO in E3 medium) are also prepared.

-

Larvae are individually placed in 96-well plates and exposed to 200 µL of the respective test solutions for a specified pre-incubation period (e.g., 60 minutes) in the dark.

3. Behavioral Assay - Light-Dark Challenge:

-

The 96-well plate containing the larvae is placed in an automated video tracking system (e.g., ZebraBox or DanioVision).

-

The experiment consists of alternating light and dark phases. A typical protocol includes:

-

An initial acclimation period in the light (e.g., 10 minutes).

-

A series of alternating dark (e.g., 5 minutes) and light (e.g., 5 minutes) phases.

-

-

The behavior of the larvae is recorded throughout the experiment using an infrared camera.

4. Data Analysis:

-

The video tracking software analyzes the recorded videos to quantify various behavioral parameters, including:

-

Total distance moved: A measure of overall locomotor activity.

-

Time spent in the central zone vs. the peripheral zone: To assess thigmotaxis, an indicator of anxiety-like behavior. An increase in time spent in the central zone is indicative of an anxiolytic effect.

-

Velocity of movement.

-

-

Statistical analysis is performed to compare the behavioral parameters of the this compound treated groups with the control group. A two-way ANOVA followed by a post-hoc test (e.g., Bonferroni's test) is commonly used to analyze the effects of treatment and light/dark conditions.

Potential Signaling Pathways

The precise molecular mechanisms underlying the anxiolytic effects of this compound have not yet been elucidated. However, based on the known pharmacology of other coumarin (B35378) derivatives and anxiolytic drugs, several signaling pathways are hypothesized to be involved.

GABAergic Signaling Pathway

The GABAA receptor, a ligand-gated ion channel, is the primary target for many anxiolytic drugs, including benzodiazepines. Positive allosteric modulation of the GABAA receptor enhances the inhibitory effect of GABA, leading to a reduction in neuronal excitability and anxiolysis. Some coumarins have been shown to modulate GABAA receptors.[6][7] It is plausible that this compound may act as a positive allosteric modulator of the GABAA receptor.

Serotonergic Signaling Pathway

The serotonergic system plays a crucial role in the regulation of mood and anxiety. Selective serotonin (B10506) reuptake inhibitors (SSRIs) are a first-line treatment for anxiety disorders. Some coumarin derivatives have been found to interact with serotonin receptors.[8][9] this compound could potentially modulate serotonergic neurotransmission by interacting with serotonin receptors (e.g., 5-HT1A) or by affecting serotonin reuptake.

Dopaminergic Signaling Pathway

The dopaminergic system is also implicated in anxiety and the rewarding effects of anxiolytic drugs. While less common as a primary target for anxiolytics, modulation of dopamine (B1211576) receptors can influence anxiety-related behaviors.[10][11] Some coumarin derivatives have been shown to affect dopamine release.[12] It is possible that this compound may exert its anxiolytic effects through modulation of dopaminergic pathways.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anxiolytic-like properties. The quantitative data from zebrafish models provide a solid foundation for its further investigation. Future research should focus on elucidating the precise mechanism of action, including the identification of its molecular targets and the specific signaling pathways it modulates. Further preclinical studies in rodent models of anxiety are warranted to validate these initial findings and to assess the therapeutic potential of this compound for the treatment of anxiety disorders. The detailed experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for these future investigations.

References

- 1. Zebrafish as a Suitable Model for Utilizing the Bioactivity of Coumarins and Coumarin-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarins from Seseli devenyense Simonk.: Isolation by Liquid–Liquid Chromatography and Potential Anxiolytic Activity Using an In Vivo Zebrafish Larvae Model | MDPI [mdpi.com]

- 3. Light/Dark preference test (adult zebrafish, larval zebrafish) | Protocols | Zantiks [zantiks.com]

- 4. researchgate.net [researchgate.net]

- 5. Light/dark preference test for adult zebrafish (Danio rerio) [protocols.io]

- 6. Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anxiogenic-like effects of coumarin, possibly through the GABAkine interaction pathway: Animal studies with in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anxiolytic effects of dopamine receptor ligands: I. Involvement of dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of dopamine receptor heteromerization in preclinical models of addiction and other psychiatric disorders [explorationpub.com]

- 12. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biological Activity of d-Laserpitin: A Review of Currently Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-Laserpitin, a pyranocoumarin (B1669404) isolated from the fruits of Seseli devenyense Simonk., has been identified as a natural product with potential biological activity. This technical guide aims to provide a comprehensive overview of the currently available scientific literature regarding the in vitro biological activity of this compound. This document summarizes the state of research, including isolation methods and reported biological effects, to inform future research and development efforts.

Current State of Research

Extensive searches of scientific databases have not yielded specific quantitative data on the in vitro effects of this compound, such as:

-

IC50 or EC50 values from cytotoxicity, enzyme inhibition, or receptor binding assays.

-

Detailed experimental protocols for in vitro studies specifically investigating this compound.

-

Elucidated signaling pathways through which this compound may exert its effects at a cellular level.

While some studies have explored the anti-inflammatory properties of other pyranocoumarins isolated from various Seseli species, this information is not specific to this compound and lacks the detailed quantitative data required for a thorough in vitro analysis.

Data Presentation

Due to the absence of specific quantitative in vitro data for this compound in the reviewed literature, the creation of structured data tables for comparative analysis is not feasible at this time.

Experimental Protocols

Detailed methodologies for key in vitro experiments specifically investigating this compound have not been published in the available scientific literature. Research on other pyranocoumarins suggests that assays such as those for cell viability (e.g., MTT assay), enzyme inhibition (e.g., assays for cyclooxygenases or lipoxygenases), and receptor binding could be relevant for future studies on this compound.

Signaling Pathways and Experimental Workflows

As no specific in vitro studies detailing the mechanism of action for this compound have been found, diagrams of signaling pathways or experimental workflows cannot be generated at this time. Future research is needed to elucidate the molecular targets and cellular pathways modulated by this compound.

Conclusion and Future Directions

The current body of scientific literature indicates that while this compound has been isolated and shows promise as an anxiolytic agent based on in vivo studies, there is a notable gap in the understanding of its in vitro biological activity. To advance the potential of this compound as a therapeutic agent, further research is essential.

Future investigations should focus on:

-

Comprehensive in vitro screening: Evaluating the cytotoxic, anti-inflammatory, neuroprotective, and other potential biological activities of this compound using a variety of cell-based and biochemical assays.

-

Target identification and mechanism of action studies: Utilizing techniques such as receptor binding assays, enzyme kinetics, and molecular docking to identify the molecular targets of this compound and elucidate its mechanism of action.

-

Signaling pathway analysis: Investigating the effects of this compound on key cellular signaling pathways to understand its downstream effects.

The generation of robust in vitro data will be critical for guiding further preclinical and clinical development of this compound and for realizing its full therapeutic potential. Researchers are encouraged to undertake these studies to fill the existing knowledge gap.

Unveiling the Molecular Targets of d-Laserpitin: A Technical Guide to Identification and Validation

Introduction

d-Laserpitin, a sesquiterpene lactone of the guaianolide class, has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding the precise molecular mechanisms by which this compound exerts its biological effects is paramount for its development as a targeted therapeutic agent. This technical guide provides an in-depth overview of the methodologies and strategies employed in the identification and validation of the protein targets of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the elucidation of drug-target interactions.

Target Identification Methodologies

The initial step in characterizing the mechanism of action of a bioactive compound is the identification of its direct molecular binding partners. A multi-pronged approach, combining both traditional and modern techniques, is often the most effective strategy.

Affinity-Based Approaches

Affinity chromatography remains a cornerstone technique for the isolation of protein targets. This method relies on the specific interaction between an immobilized ligand (this compound) and its binding partners within a complex biological sample, such as a cell lysate.

Experimental Protocol: Affinity Chromatography

-

Immobilization of this compound: this compound is chemically modified to incorporate a linker arm, which is then covalently coupled to a solid support matrix (e.g., Sepharose beads). It is crucial to ensure that the modification does not sterically hinder the pharmacophore responsible for target binding.

-

Preparation of Cell Lysate: The target cells or tissues are lysed to release the proteome. The lysis buffer should be optimized to maintain protein stability and native conformation.

-

Affinity Purification: The cell lysate is incubated with the this compound-coupled beads. Proteins that bind to this compound are retained on the matrix, while non-binding proteins are washed away.

-

Elution: The bound proteins are eluted from the beads using a competitive ligand, changes in pH or ionic strength, or a denaturing agent.

-

Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry (MS).

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for identifying target engagement in a cellular context.[1] It is based on the principle that the binding of a ligand to its target protein confers thermal stability to the protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures.

-

Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

-

Protein Quantification: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified by methods such as Western blotting or mass spectrometry. A shift in the melting curve of a protein in the presence of this compound indicates direct binding.

Target Validation Strategies

Once putative targets have been identified, it is essential to validate these interactions and elucidate their functional consequences.

In Vitro Validation

-